![molecular formula C7H10N2O B1276737 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 21686-05-5](/img/structure/B1276737.png)
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone
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Description
“1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the molecular formula C7H10N2O . It is also known by other names such as “Ethanone, 1-(1H-pyrazol-4-yl)-” and "1-(1,5-Dimethyl-1H-pyrazol-4-yl)-ethanone" .
Molecular Structure Analysis
The molecular structure of “1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” consists of a pyrazole ring attached to an ethanone group . The InChI representation of the molecule is "InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3" .Physical And Chemical Properties Analysis
The molecular weight of “1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone” is 138.17 g/mol . It has a topological polar surface area of 34.9 Ų and a complexity of 147 . The compound has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond .Scientific Research Applications
Organic Synthesis Building Block
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone: serves as a versatile building block in organic synthesis. It’s used to construct a variety of complex molecules due to its reactive ketone group and the presence of the pyrazole ring . The ketone functionality can undergo various reactions such as condensations, reductions, and the formation of imines and enamines, which are pivotal in synthesizing pharmaceuticals and agrochemicals.
Pharmaceutical Research
This compound is utilized in pharmaceutical research for the synthesis of potential therapeutic agents. Its structure is a key intermediate in the development of drugs that target a range of diseases. For instance, derivatives of this compound have been explored for their antileishmanial and antimalarial activities, indicating its significance in antiparasitic drug development .
properties
IUPAC Name |
1-(1,5-dimethylpyrazol-4-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-5-7(6(2)10)4-8-9(5)3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXZNYALZCZZSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427120 |
Source
|
Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
CAS RN |
21686-05-5 |
Source
|
Record name | 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427120 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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